Etiroxate Carboxylic Acid
Overview
Description
Etiroxate Carboxylic Acid is a chemical compound with the molecular formula C16H13I4NO4 and a molecular weight of 790.90 g/mol . It is known for its role in various biochemical processes and its applications in scientific research. This compound is characterized by the presence of multiple iodine atoms, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of Etiroxate Carboxylic Acid can be achieved through several methods commonly used for carboxylic acids:
Oxidation of Primary Alcohols and Aldehydes: Primary alcohols can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral media.
Hydrolysis of Nitriles and Amides: Nitriles can be hydrolyzed to carboxylic acids in the presence of acidic or basic catalysts.
Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide to form carboxylic acids after acidification.
Industrial Production: Industrial methods may involve the use of specific catalysts and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Etiroxate Carboxylic Acid undergoes various chemical reactions typical of carboxylic acids:
Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.
Reduction: Can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Reacts with thionyl chloride (SOCl2) to form acid chlorides.
Oxidation: Can be further oxidized under specific conditions to form various oxidation products.
Scientific Research Applications
Etiroxate Carboxylic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Etiroxate Carboxylic Acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Etiroxate Carboxylic Acid can be compared with other carboxylic acids and their derivatives:
Amides: Amides are another class of carboxylic acid derivatives with distinct chemical properties and uses.
Acid Chlorides: More reactive than carboxylic acids and used in different synthetic applications.
Similar compounds include acetic acid, citric acid, and benzoic acid, each with unique properties and applications in various fields .
Properties
IUPAC Name |
2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13I4NO4/c1-16(21,15(23)24)6-7-2-11(19)14(12(20)3-7)25-8-4-9(17)13(22)10(18)5-8/h2-5,22H,6,21H2,1H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWORJPLTFZBFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13I4NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70604993 | |
Record name | O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-alpha-methyltyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70604993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
790.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3414-34-4 | |
Record name | O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-alpha-methyltyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70604993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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